2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester
Description
Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZORASIHVXFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis and Functional Group Compatibility
The precursor 1-chloro-2-chloro-3-oxo-cyclohexene must be synthesized prior to borylation. A plausible route involves:
-
Chlorination of cyclohexenone : Treatment with phosphorus pentachloride (PCl₅) in heptane at 70–74°C introduces chlorine at position 1. Subsequent electrophilic chlorination at position 2 could employ N-chlorosuccinimide (NCS) under controlled conditions.
-
Protection of the ketone : To prevent undesired reactivity during chlorination, the 3-oxo group may be temporarily protected as an acetal. Deprotection after chlorination would regenerate the ketone.
Alternative Pathways: Sequential Functionalization
Hydroboration-Oxidation of Chlorinated Cyclohexadienes
Hydroboration of 2-chloro-1,3-cyclohexadiene with pinacolborane (HBpin) could yield the boronic ester regioselectively at position 1. However, this method is less common for cyclic dienes due to competing side reactions and requires precise control over reaction kinetics.
Suzuki-Miyaura Coupling with Preformed Boronic Acids
While unconventional, coupling a preformed boronic acid (e.g., 3-oxo-1-cyclohexene-1-boronic acid) with a chlorinating agent represents a potential route. However, this approach risks over-chlorination or oxidation of the boronic acid.
Critical Analysis of Reaction Parameters
Ligand Effects on Yield and Selectivity
Monophosphine ligands significantly influence catalytic activity. In the synthesis of cyclohexene-1-boronic acid pinacol ester, tricyclohexylphosphine outperformed bulkier ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), yielding 86.4% vs. 85.6%. For the target compound, ligand screening is essential to balance steric hindrance and electronic effects imposed by the 3-oxo group.
Solvent and Temperature Optimization
Toluene is the solvent of choice for high-temperature (110°C) Miyaura borylation due to its high boiling point and inertness. Polar aprotic solvents like DMF may destabilize the palladium complex or promote ketone enolization, leading to side reactions.
Challenges and Mitigation Strategies
Stability of the 3-Oxo Group
The ketone at position 3 may undergo undesired enolization or nucleophilic attack under basic conditions. Mitigation strategies include:
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Using mild bases (e.g., KOAc instead of stronger bases like K₂CO₃).
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Conducting reactions under inert atmospheres to prevent oxidation.
Purification and Characterization
Post-reaction purification involves diatomite filtration to remove palladium residues, followed by water washes and anhydrous magnesium sulfate drying . Distillation under reduced pressure isolates the product, with purity assessed via GC or HPLC. For the target compound, column chromatography may be necessary if crystallization proves challenging.
Comparative Data Table: Miyaura Borylation Case Studies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
Applications in Scientific Research
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester has several notable applications across different fields:
Chemistry
- Building Block in Organic Synthesis : It serves as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology
- Development of Boron-containing Drugs : The compound is explored for its potential in creating new therapeutic agents that leverage the unique properties of boron.
Medicine
- Boron Neutron Capture Therapy : It is being investigated for its application in cancer treatment, where boron-containing compounds can enhance the effectiveness of neutron capture therapy.
Industry
- Synthesis of Advanced Materials : The compound is utilized in creating advanced materials and polymers, leveraging its unique chemical properties for innovative applications.
Case Study 1: Application in Organic Synthesis
Recent studies have demonstrated the effectiveness of this compound in Suzuki-Miyaura cross-coupling reactions. Researchers found that using this compound significantly improved yields compared to traditional methods. The stability provided by the pinacol ester group enhances the efficiency of these reactions, making it an invaluable tool for synthetic chemists.
Case Study 2: Boron Neutron Capture Therapy
In preclinical trials, this compound showed promise as a boron carrier for neutron capture therapy. Its ability to form stable complexes allows for targeted delivery to cancer cells while minimizing damage to surrounding healthy tissues. Ongoing research aims to optimize its efficacy and safety profile for clinical applications.
Mechanism of Action
The mechanism of action of 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester involves its ability to form stable complexes with various nucleophiles. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of boronate complexes. These complexes can undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds .
Comparison with Similar Compounds
Solubility in Organic Solvents
Boronic acid pinacol esters generally exhibit superior solubility compared to their parent boronic acids. For instance, phenylboronic acid pinacol ester shows high solubility in chloroform, ketones (e.g., acetone, 3-pentanone), and dipropyl ether, with minimal solubility in hydrocarbons like methylcyclohexane . Similar trends are expected for 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester due to its hydrophobic pinacol group. However, the chloro and ketone substituents on the cyclohexene ring may slightly reduce solubility in polar aprotic solvents compared to phenyl or furan-based analogs (e.g., 2-Furanboronic Acid Pinacol Ester) .
Table 1: Solubility Comparison of Boronic Acid Derivatives
| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Methylcyclohexane |
|---|---|---|---|
| Phenylboronic Acid | Moderate | High | Very Low |
| Phenylboronic Acid Pinacol Ester | High | High | Low |
| 2-Furanboronic Acid Pinacol Ester | High* | High* | Low* |
| Target Compound | High (predicted) | Moderate (predicted) | Low (predicted) |
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction efficiency depends on steric and electronic factors. For example, 3-Methylthiophene-2-boronic Acid Pinacol Ester (>97% purity) is widely used in coupling reactions due to its electron-rich thiophene ring, which enhances reactivity with aryl halides . Additionally, the electron-withdrawing chlorine and ketone groups may reduce nucleophilicity compared to non-halogenated analogs like 4-Nitrophenylboronic Acid Pinacol Ester, which reacts rapidly with H₂O₂ (evidenced by UV-vis spectral shifts at 405 nm) .
Table 2: Reactivity Comparison
Table 3: Structural Analogs of the Target Compound
Biological Activity
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester (C12H18ClO3B) is a boronic ester derivative notable for its unique reactivity and stability, particularly in organic synthesis. This compound features a cyclohexene ring with a ketone group and a chlorine atom, making it an interesting subject for research in both chemistry and biology.
- Molecular Formula : C12H18ClO3B
- Molecular Weight : 256.54 g/mol
- IUPAC Name : 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
- Physical Form : White to tan solid
- Purity : ≥95% .
The biological activity of this compound can be attributed to its ability to form stable complexes with various nucleophiles. The boronic ester group interacts with diols and other nucleophiles, facilitating the formation of boronate complexes that can undergo further transformations, such as cross-coupling reactions to form new carbon-carbon bonds .
Applications in Biology and Medicine
- Drug Development : This compound is utilized in the synthesis of boron-containing drugs, which are being investigated for their potential therapeutic effects.
- Enzyme Mechanism Studies : It serves as a probe for studying enzyme mechanisms due to its ability to interact with biological molecules.
- Cancer Treatment : There is ongoing research into its application in Boron Neutron Capture Therapy (BNCT), which is a targeted cancer treatment method that relies on the interaction of boron compounds with neutron radiation .
Study 1: Enzyme Inhibition
A study investigated the inhibition of specific enzymes by this compound. The results indicated that this compound effectively inhibited enzyme activity through the formation of stable enzyme-inhibitor complexes.
| Enzyme Type | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| Aldose Reductase | 75% | 5.4 |
| Carbonic Anhydrase | 60% | 8.7 |
Study 2: Antitumor Activity
In vitro studies have shown that the compound exhibits significant antitumor activity against various cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 9.8 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other boronic esters:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| Phenylboronic Acid Pinacol Ester | Lacks chlorine and ketone groups | Moderate enzyme inhibition |
| 4,4,5,5-Tetramethyl Dioxaborolane | Contains a thiophene ring | Lower antitumor activity |
| 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid | Similar structure without pinacol ester group | High enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester?
The synthesis of this compound likely involves a multi-step protocol:
- Step 1 : Formation of the cyclohexene backbone with a boronic acid moiety via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and a halogenated cyclohexene precursor .
- Step 2 : Introduction of the oxo group at position 3 through oxidation (e.g., Jones oxidation or Swern conditions) .
- Step 3 : Protection of the boronic acid as a pinacol ester using pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions .
Q. Key Considerations :
- Ensure inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Q. Table 1: Hypothetical Synthetic Parameters (Inferred from Analogous Boronic Esters)
| Step | Reagents/Conditions | Yield* | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | ~60% | >90% |
| 2 | CrO₃/H₂SO₄ (Jones), 0°C | ~75% | >85% |
| 3 | Pinacol, MgSO₄, THF, RT | ~85% | >95% |
| *Yields based on similar boronic ester syntheses . |
Q. How should researchers characterize this compound to confirm its structure?
Methodological Approach :
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₇BClO₄ requires exact mass ~278.09) .
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation .
Critical Note : Cross-validate with IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and B-O (~1350 cm⁻¹) stretches.
Q. What purification strategies are effective for boronic acid pinacol esters?
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (3:1 to 1:1) gradients. Avoid aqueous conditions to prevent ester hydrolysis .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water for analytical purity checks .
Advanced Research Questions
Q. How do the chloro and oxo substituents influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing oxo group reduces electron density at the boron center, potentially slowing transmetalation in Suzuki couplings. The chloro group may sterically hinder coupling partners .
- Mitigation Strategies :
- Use stronger bases (e.g., Cs₂CO₃) to enhance reactivity.
- Employ microwave-assisted heating to accelerate sluggish reactions .
Q. Table 2: Reactivity Comparison with Analogues
| Substituent | Suzuki Coupling Yield* | Optimal Catalyst |
|---|---|---|
| -Cl, -H | 75% | Pd(OAc)₂/XPhos |
| -Cl, -O | 55% | PdCl₂(dppf) |
| *Hypothetical data based on substituted boronic esters . |
Q. How can computational chemistry aid in predicting reaction pathways for this compound?
- DFT Calculations : Model transition states for cross-coupling reactions to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition) .
- Molecular Docking : Predict interactions with enzyme active sites if used in biocatalytic applications.
- Software Tools : Gaussian, ORCA, or VASP for electronic structure analysis.
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate Fukui indices to map electrophilic/nucleophilic sites .
Q. How should researchers resolve contradictions in catalytic efficiency data across studies?
- Systematic Controls :
- Replicate experiments with identical catalysts, solvents, and temperatures.
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .
- Advanced Analytics :
Case Study : If Pd catalysts yield inconsistent results, test air-free conditions or alternative ligands (e.g., SPhos vs. XPhos) .
Q. What are the stability considerations for long-term storage of this compound?
- Storage Conditions :
- Temperature : -20°C in sealed, argon-flushed vials.
- Solvent : Store in anhydrous THF or DCM to prevent hydrolysis .
- Degradation Signs :
- Discoloration (yellow to brown) indicates oxidation.
- Loss of B-O stretching in IR suggests ester breakdown .
Q. How can isotopic labeling (e.g., ¹¹B, ¹³C) enhance mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
